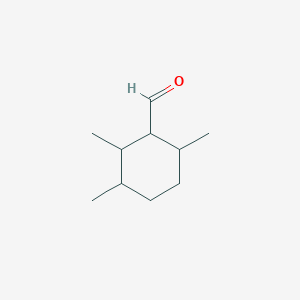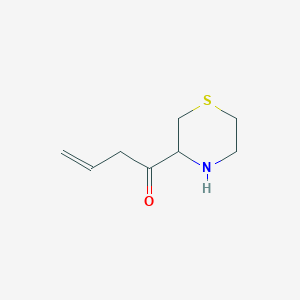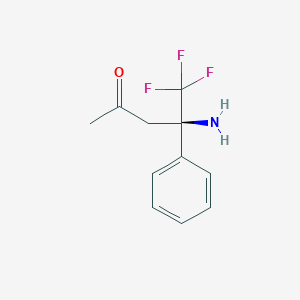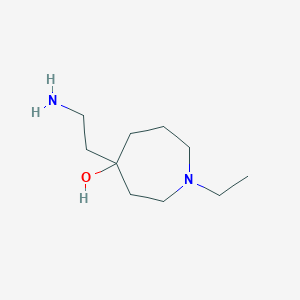
3-(Methoxymethyl)piperidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)piperidine-3-carbonitrile is an organic compound with the molecular formula C8H14N2O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a methoxymethyl group and a nitrile group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)piperidine-3-carbonitrile typically involves the reaction of piperidine derivatives with methoxymethylating agents and nitrile sources. One common method includes the use of methoxymethyl chloride and sodium cyanide under basic conditions to introduce the methoxymethyl and nitrile groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methoxymethyl)piperidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-(Methoxymethyl)piperidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Methoxymethyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxymethyl group can influence the compound’s solubility and reactivity. These interactions can modulate the compound’s biological activity and its effects on various biochemical pathways.
Comparaison Avec Des Composés Similaires
Piperidine-3-carbonitrile: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
Methoxymethylpyrrolidine: Features a five-membered ring instead of a six-membered piperidine ring, leading to variations in steric and electronic effects.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
3-(methoxymethyl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C8H14N2O/c1-11-7-8(5-9)3-2-4-10-6-8/h10H,2-4,6-7H2,1H3 |
Clé InChI |
DVBDEQJETPXVMF-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CCCNC1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{Spiro[4.5]decan-8-yl}propanoic acid](/img/structure/B13164194.png)









![3-{6-Azaspiro[3.4]octan-6-yl}-2,2-difluoropropan-1-amine](/img/structure/B13164247.png)

